N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide
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Overview
Description
N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide is a synthetic organic compound characterized by the presence of a thiazole ring, a pyridine ring, and functional groups such as chlorine and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide typically involves the reaction of 5-chloro-1,3-thiazole-2-amine with 2-fluoropyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide can undergo various chemical reactions including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as DMF (dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction can lead to different functionalized thiazole or pyridine derivatives.
Scientific Research Applications
N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial or fungal infections.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- 2-(5-chloro-1,3-thiazol-2-yl)acetonitrile
- (5-chloro-1,3-thiazol-2-yl)methanol
Uniqueness
N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide is unique due to the presence of both a thiazole and a pyridine ring, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
N-(5-chloro-1,3-thiazol-2-yl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3OS/c10-6-4-13-9(16-6)14-8(15)5-1-2-12-7(11)3-5/h1-4H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFNKCIZUDILN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=NC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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